1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isobutyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)-
Description
This compound belongs to the tetrahydro-1H-pyrido[4,3-b]indole family, characterized by a fused pyridine-indole scaffold with distinct substituents. Its structure includes an isobutyl group at position 2, an 8-methyl group, and a 5-(2-(6-methyl-3-pyridyl)ethyl) side chain. Key physicochemical properties include a calculated XlogP of 4.8 (indicating high lipophilicity) and a topological polar surface area (PSA) of 21.1 Ų, suggesting moderate membrane permeability .
Properties
CAS No. |
20674-98-0 |
|---|---|
Molecular Formula |
C24H31N3 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
8-methyl-2-(2-methylpropyl)-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C24H31N3/c1-17(2)15-26-11-10-24-22(16-26)21-13-18(3)5-8-23(21)27(24)12-9-20-7-6-19(4)25-14-20/h5-8,13-14,17H,9-12,15-16H2,1-4H3 |
InChI Key |
KNMOCSZJXJVVTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CN(CC3)CC(C)C)CCC4=CN=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrido(4,3-b)indole derivatives typically involves the Fischer indole synthesis, which uses commercially available starting materials such as 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone . The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
1H-Pyrido(4,3-b)indole derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1H-Pyrido(4,3-b)indole derivatives have been extensively studied for their anti-cancer properties. They exhibit significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . These compounds are also used in molecular docking studies to understand their binding orientations in the active sites of target proteins, such as c-Met .
Mechanism of Action
The mechanism of action of 1H-Pyrido(4,3-b)indole derivatives involves their interaction with specific molecular targets and pathways. For instance, their anti-cancer activity is attributed to their ability to inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis . Molecular docking studies have shown that these compounds can bind to the active site of c-Met, a receptor tyrosine kinase involved in cancer progression .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent (Position 2) | Substituent (Position 5) | XlogP | PSA (Ų) | Notable Applications |
|---|---|---|---|---|---|
| Target Compound | Isobutyl | 2-(6-methyl-3-pyridyl)ethyl | 4.8 | 21.1 | Under investigation |
| Dimetabon | Methyl | 2-(6-methyl-3-pyridyl)ethyl | ~3.9* | ~21.1* | Alzheimer’s clinical trials |
| CAS 524-81-2 | Methyl | Phenylmethyl | ~4.2* | ~30.0* | Research compound |
| CAS 20675-00-7 | Butan-2-yl | 2-(6-methyl-3-pyridyl)ethyl | ~5.0* | 21.1 | Unspecified |
*Estimated based on substituent contributions.
Key Research Findings
- Structural Optimization : Substitution at position 2 (e.g., isobutyl vs. methyl) significantly impacts receptor binding kinetics in related compounds, as seen in patent claims for neurological targets .
Biological Activity
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-isobutyl-8-methyl-5-(2-(6-methyl-3-pyridyl)ethyl)- is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential as an anti-cancer agent, its role as a cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, and other pharmacological properties.
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibit significant anti-tumor activity. A comprehensive study synthesized various derivatives and evaluated their antiproliferative effects against several cancer cell lines including HeLa, A549, HepG2, and MCF-7 using the MTT assay. The results indicated that these compounds displayed moderate to excellent antiproliferative activity with IC50 values ranging from 0 μM to 100 μM.
Key Findings:
- Compound Efficacy : Among the synthesized compounds, those bearing sulfonyl groups showed enhanced antiproliferative activity. For instance, compound 4c exhibited IC50 values of 13.71 μM (HeLa), 9.42 μM (A549), 15.06 μM (HepG2), and 14.77 μM (MCF-7) .
- Mechanism of Action : Molecular docking studies revealed that the compounds bind effectively to the c-Met receptor, indicating a potential mechanism for their anti-tumor effects .
CFTR Potentiation
The compound has also been identified as a novel chemotype for CFTR potentiation. In cystic fibrosis research, it was found that certain derivatives could rescue gating defects associated with CFTR mutations such as F508del and G551D.
Research Insights:
- In Vitro Studies : Structure-activity relationship studies led to the identification of enantiomerically pure derivatives that showed promising efficacy in enhancing CFTR function .
- Bioavailability : In vivo studies indicated good oral bioavailability and distribution to lung tissues after administration in rat models .
Pharmacological Properties
In addition to its anti-cancer and CFTR potentiation activities, the compound exhibits a range of pharmacological effects:
- Receptor Interactions : It has been shown to interact with various neurotransmitter receptors including serotonin receptors (5-HT) and adrenergic receptors. Specifically, derivatives such as 2,8-dimethyl-5-(Z)-2-phenylvinyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole demonstrated high affinity for these targets .
Summary of Biological Activities
| Activity Type | Target | IC50 Values (μM) | Mechanism/Notes |
|---|---|---|---|
| Anti-Cancer | HeLa | 13.71 | Sulfonyl group enhances activity |
| A549 | 9.42 | Binds to c-Met receptor | |
| HepG2 | 15.06 | Dose-dependent inhibition | |
| MCF-7 | 14.77 | Molecular dynamics simulations support binding stability | |
| CFTR Potentiation | CFTR Mutants | Not specified | Enhances function in F508del and G551D mutations |
| Good oral bioavailability | |||
| Receptor Interaction | Various Neurotransmitter Receptors | Not specified | High affinity for serotonin and adrenergic receptors |
Case Study 1: Antitumor Efficacy
In a study conducted by researchers at Guangdong Pharmaceutical University, a series of tetrahydro-pyridoindole derivatives were synthesized and tested against multiple cancer cell lines. The study concluded that specific modifications to the molecular structure significantly enhanced the anti-cancer properties of these compounds.
Case Study 2: Cystic Fibrosis Treatment
Another research initiative focused on the development of CFTR potentiators based on the pyridoindole scaffold. The results indicated that certain derivatives not only improved CFTR function but also showed promise in preclinical models for treating cystic fibrosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
